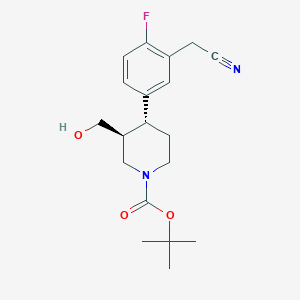
tert-Butyl (3S,4R)-4-(3-(cyanomethyl)-4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S,4R)-4-(3-(cyanomethyl)-4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,4R)-4-(3-(cyanomethyl)-4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the cyanomethyl and fluorophenyl groups: These groups can be introduced via nucleophilic substitution reactions.
tert-Butyl protection: The final step involves the protection of the piperidine nitrogen with a tert-butyl group using tert-butyl chloroformate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The cyanomethyl group can be reduced to form an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, piperidine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications may include the development of new drugs for the treatment of neurological disorders, given the piperidine scaffold’s known activity in the central nervous system.
Industry
In the industrial sector, such compounds can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (3S,4R)-4-(3-(cyanomethyl)-4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate would depend on its specific biological target. Generally, piperidine derivatives can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which lacks the substituents present in the target compound.
Fluorophenylpiperidine: A simpler derivative with only the fluorophenyl group attached to the piperidine ring.
Cyanomethylpiperidine: A derivative with the cyanomethyl group attached to the piperidine ring.
Uniqueness
The uniqueness of tert-Butyl (3S,4R)-4-(3-(cyanomethyl)-4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate lies in its specific combination of substituents, which may confer unique biological activities and chemical reactivity compared to simpler piperidine derivatives.
Properties
Molecular Formula |
C19H25FN2O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-4-[3-(cyanomethyl)-4-fluorophenyl]-3-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H25FN2O3/c1-19(2,3)25-18(24)22-9-7-16(15(11-22)12-23)13-4-5-17(20)14(10-13)6-8-21/h4-5,10,15-16,23H,6-7,9,11-12H2,1-3H3/t15-,16-/m0/s1 |
InChI Key |
JVWZVAPLWGKZFH-HOTGVXAUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)CO)C2=CC(=C(C=C2)F)CC#N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)C2=CC(=C(C=C2)F)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















